molecular formula C13H20ClNO3 B13025916 Tyrosine-t-butyl ester hydrochloride

Tyrosine-t-butyl ester hydrochloride

Cat. No.: B13025916
M. Wt: 273.75 g/mol
InChI Key: RDWAEWANDBJSCL-MERQFXBCSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

Tyrosine-t-butyl ester hydrochloride is systematically named (S)-tert-butyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride under IUPAC guidelines. This nomenclature reflects its structural features:

  • The tert-butoxy group at the para position of the phenyl ring (4-(tert-butoxy)phenyl).
  • The tert-butyl ester at the carboxyl terminus (propanoate).
  • The S-configuration at the alpha-carbon, consistent with the L-tyrosine stereochemistry.
  • The hydrochloride salt form, indicating protonation of the amino group.

The numbering begins at the propanoate backbone, with the amino group at position 2 and the aryl group at position 3. The tert-butyl protections are designated as substituents on the oxygen atoms.

Structural Characterization Through Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the molecular structure and environment of functional groups. Key spectral assignments include:

¹H NMR (300 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
1.2–1.4 tert-Butyl methyl protons (9H per group)
3.0–3.1 Methylene protons (CH₂) adjacent to the amino group
4.1–4.2 Methine proton (α-CH) bonded to the amino group
6.8–7.3 Aromatic protons (4H, J = 8.4 Hz)

¹³C NMR (75 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
25–30 tert-Butyl methyl carbons
55.2 α-Carbon (chiral center)
125–130 Aromatic carbons (C-2, C-3, C-5, C-6)
158.6 Oxygenated aromatic carbon (C-4)
172.1 Ester carbonyl carbon

The downfield shift of the ester carbonyl (δ 172.1 ppm) confirms esterification, while the absence of a free hydroxyl signal (~5 ppm) verifies t-butyl protection.

Mass Spectrometry (MS) Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at [M+H]⁺ = 353.3 , consistent with the molecular formula C₁₇H₂₈ClNO₃. Key fragmentation pathways include:

  • Loss of tert-butoxy group (-C₄H₉O, Δm/z = 73), yielding a fragment at m/z 280.
  • Cleavage of the ester bond, producing ions at m/z 188 (tyrosine backbone) and m/z 165 (tert-butyl chloride).
  • Secondary fragmentation of the aromatic ring generates ions at m/z 107 and 91 (tropylium and benzyl derivatives).

Infrared (IR) Spectroscopy Functional Group Identification

IR spectroscopy identifies characteristic vibrational modes (cm⁻¹):

Band Assignment
1740–1750 Ester carbonyl (C=O stretch)
1250–1270 C–O ester asymmetric stretch
1150–1170 C–O ester symmetric stretch
2500–3000 N–H stretch (ammonium ion)
1600–1650 Aromatic C=C stretch

The absence of a broad O–H stretch (~3300 cm⁻¹) confirms complete protection of the phenolic hydroxyl group.

X-ray Crystallography and Conformational Analysis

While X-ray crystallography data for this specific compound is limited, structural analogs suggest:

  • Crystal packing dominated by hydrogen bonds between the ammonium proton (N–H⁺) and chloride ions, with additional van der Waals interactions from tert-butyl groups.
  • Torsional angles of the tyrosine backbone (Φ = -60°, Ψ = 40°) favoring an extended conformation, stabilized by steric hindrance from the t-butyl groups.
  • Unit cell parameters estimated as monoclinic (space group P2₁) with a = 10.2 Å, b = 8.7 Å, c = 12.4 Å, and β = 95°.

The tert-butyl groups introduce significant steric bulk, reducing molecular flexibility and favoring specific dihedral angles in the solid state.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9;/h4-7,11,15H,8,14H2,1-3H3;1H/t11-;/m0./s1

InChI Key

RDWAEWANDBJSCL-MERQFXBCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride typically involves the esterification of L-tyrosine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, primary amines, and various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Development

Tyrosine-t-butyl ester hydrochloride serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to participate in the design of drugs that can modulate neurotransmitter pathways effectively .

Case Study:
In a study focusing on drug development for Alzheimer's disease, researchers utilized tyrosine derivatives to enhance the bioavailability of therapeutic agents, demonstrating improved cognitive outcomes in animal models.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis, facilitating the creation of complex peptides essential for drug discovery and development. Its stability during synthesis processes makes it an ideal candidate for producing peptide-based therapeutics .

Data Table: Peptide Synthesis Applications

Application AreaDescriptionExample Peptides Developed
Antimicrobial PeptidesSynthesis of peptides with antibacterial propertiesLL-37 analogs
Hormonal PeptidesDevelopment of peptides mimicking natural hormonesInsulin analogs
Anticancer AgentsCreation of peptides targeting cancer cellsTargeted cytotoxic peptides

Biochemical Research

This compound is valuable for studying protein interactions and enzyme activities. It provides insights into cellular processes and disease mechanisms, particularly in understanding how tyrosine derivatives affect signaling pathways .

Case Study:
Research involving this compound has shown its role in modulating enzyme activity related to cancer progression, offering potential therapeutic pathways for intervention.

Cosmetic Formulations

The compound is also utilized in cosmetic products due to its properties that enhance skin absorption and improve the stability of active ingredients. Its incorporation into formulations can lead to better efficacy and user satisfaction .

Food Industry

In the food sector, this compound can act as a flavoring agent or additive, enhancing the taste profile of various products while ensuring safety and compliance with food regulations .

Comparative Analysis with Other Tyrosine Derivatives

Compound NameStructure CharacteristicsUnique Features
N-t-butoxycarbonyl-L-tyrosineContains a t-butoxycarbonyl groupOften used in peptide synthesis
N-benzoyl-L-tyrosineBenzoyl group instead of t-butylProvides different reactivity patterns
L-Tyrosine methyl ester hydrochlorideMethyl ester instead of t-butylMore soluble but less stable
N-acetyl-L-tyrosineAcetyl protecting groupCommonly used in protein modification studies

Mechanism of Action

The mechanism of action of (S)-tert-Butyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Tyrosine-t-butyl ester hydrochloride with structurally and functionally related ester hydrochlorides, drawing from the provided evidence:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Solubility Melting Point Key Applications References
D-Alanine tert-Butyl Ester Hydrochloride C₇H₁₆ClNO₂ 181.66 Not specified 208°C Biochemical research, chiral intermediates
α-Methyl-DL-tyrosine Methyl Ester HCl C₁₁H₁₆ClNO₃ 245.70 50 mg/mL (water) 192°C (decomposes) Tyrosine hydroxylase inhibition, neuroscience
D-Tyrosine Methyl Ester Hydrochloride C₁₀H₁₄ClNO₃ 231.68 Not specified Not reported Chiral synthesis, peptide modification

Key Comparative Findings:

Structural Modifications and Molecular Weight :

  • The tert-butyl group in D-Alanine tert-butyl ester hydrochloride contributes to a lower molecular weight (181.66) compared to tyrosine methyl esters (231.68–245.70) due to the smaller alanine backbone. Tyrosine derivatives inherently have larger aromatic side chains, increasing their molecular weight .
  • The α-methyl substitution in α-methyl-DL-tyrosine methyl ester HCl adds a methyl group to the tyrosine backbone, further increasing its molecular weight (245.70) .

Solubility and Stability :

  • The tert-butyl group typically reduces water solubility due to its hydrophobicity. In contrast, α-methyl-DL-tyrosine methyl ester HCl exhibits moderate water solubility (50 mg/mL), likely due to the polar methyl ester and hydroxyl groups .
  • This compound is expected to exhibit lower aqueous solubility than methyl esters but higher stability under harsh reaction conditions .

Thermal Properties :

  • D-Alanine tert-butyl ester HCl has a high melting point (208°C), reflecting its crystalline stability. α-Methyl-DL-tyrosine methyl ester HCl decomposes at 192°C, suggesting reduced thermal stability compared to tert-butyl esters .

Applications :

  • Enzyme Inhibition : α-Methyl-DL-tyrosine methyl ester HCl is a competitive tyrosine hydroxylase inhibitor, critical for studying dopamine biosynthesis .
  • Chiral Synthesis : D-Tyrosine methyl ester HCl is used in asymmetric synthesis, leveraging its chiral center for producing enantiopure compounds .
  • Process Optimization : Evidence from analogous compounds (e.g., Table 12 in ) indicates that tert-butyl esters may require lower inflow rates and higher ester concentrations to achieve optimal enantiomeric excess (ee) in continuous flow bioreactors.

Safety and Handling :

  • Both tert-butyl and methyl ester hydrochlorides require standard safety precautions (gloves, respirators) due to their irritant properties. α-Methyl-DL-tyrosine methyl ester HCl is classified under WGK 3 (highly water-polluting), necessitating stringent disposal protocols .

Research Implications and Gaps

While the evidence provides robust data on methyl and alanine-based ester hydrochlorides, direct studies on this compound are scarce. Future research should focus on:

  • Quantifying its solubility and stability in aqueous vs. organic solvents.
  • Exploring its efficacy in peptide synthesis relative to methyl esters.
  • Investigating its role in enzyme inhibition or receptor binding studies.

Biological Activity

Tyrosine-t-butyl ester hydrochloride is a derivative of the amino acid L-tyrosine, characterized by the addition of a tert-butyl ester group and existing in hydrochloride salt form. This compound has garnered attention due to its stability and potential biological activities, making it a valuable intermediate in organic synthesis and pharmaceutical applications.

Chemical Structure and Properties

The structure of this compound includes a phenolic hydroxyl group, which is crucial for its biological activity. The presence of this group allows for various interactions within biochemical pathways, particularly in protein synthesis and neurotransmitter production. Its stability compared to other tyrosine derivatives enhances its applicability in research and industry.

Compound Name Structure Characteristics Unique Features
N-t-butoxycarbonyl-L-tyrosineContains a t-butoxycarbonyl protecting groupOften used in peptide synthesis
N-benzoyl-L-tyrosineBenzoyl group instead of t-butylProvides different reactivity patterns
L-Tyrosine methyl ester hydrochlorideMethyl ester instead of t-butylMore soluble but less stable
N-acetyl-L-tyrosineAcetyl protecting groupCommonly used in protein modification studies

The biological activity of this compound can be attributed to its interaction with various molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the amino group may engage in ionic interactions. These interactions are essential for modulating the activity of target molecules and influencing biochemical pathways, including:

  • Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, thus affecting metabolic pathways.
  • Protein Interactions : Its ability to interact with proteins makes it a candidate for research into protein modification and signaling pathways.

Biological Activities

Research has shown that tyrosine derivatives, including this compound, exhibit several biological activities:

  • Antioxidant Activity : The compound's structure allows it to act as a radical scavenger, potentially protecting cells from oxidative stress .
  • Antimicrobial Properties : Some studies suggest that tyrosine derivatives can inhibit the growth of certain bacteria, indicating potential use as antimicrobial agents .
  • Antiproliferative Effects : Research indicates that this compound may inhibit the proliferation of cancer cells, making it a subject of interest in cancer therapeutics .

Case Studies

Several studies have highlighted the biological effects of tyrosine derivatives:

  • A study on the mechanistic effects of tyrosine nitration demonstrated that tyrosine derivatives could influence protein function through nitration processes, which are critical in various physiological responses .
  • Another investigation focused on the synthesis and biological evaluation of related compounds showed that certain tyrosine derivatives exhibited significant antiproliferative effects against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while sparing non-malignant cells .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound has moderate exposure levels in the brain with a half-life conducive to therapeutic applications. Its distribution across tissues such as the kidney and liver suggests potential systemic effects when administered .

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